Product packaging for 2-Acetamido-N-methylprop-2-enamide(Cat. No.:CAS No. 73491-58-4)

2-Acetamido-N-methylprop-2-enamide

Cat. No.: B14464047
CAS No.: 73491-58-4
M. Wt: 142.16 g/mol
InChI Key: ZHSJYBHCBFLWPF-UHFFFAOYSA-N
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Description

Contextualization within the Enamide Chemical Class

Enamides are unsaturated compounds that are structurally derived from the condensation of an aldehyde or ketone with a secondary amine. wikipedia.org They are considered the nitrogen analogs of enols and are characterized by a carbon-carbon double bond directly attached to a nitrogen atom that is part of an amide group. wikipedia.org This arrangement gives them a unique reactivity profile, balancing the nucleophilicity of enamines with the stability conferred by the electron-withdrawing acyl group. rsc.orgresearchgate.net Enamides are valuable building blocks in organic synthesis, providing access to a wide array of complex nitrogen-containing compounds. researchgate.net

Foundational Importance of Enamides in Organic Chemistry and Synthesis

Enamides are significant synthons in organic synthesis due to their versatile reactivity. researchgate.net They can act as nucleophiles, participating in various chemical transformations to form new carbon-carbon and carbon-heteroatom bonds. rsc.org Their stability compared to the more reactive enamines makes them easier to handle and store, yet they retain sufficient reactivity to be useful in a broad range of synthetic applications. acs.org This balance of stability and reactivity has led to their increasing use in the synthesis of pharmaceuticals, natural products, and other biologically active molecules. rsc.orgresearchgate.net

Unique Structural and Electronic Features of N-Acylprop-2-enamides

The N-acylprop-2-enamide scaffold, to which 2-Acetamido-N-methylprop-2-enamide belongs, possesses distinct structural and electronic characteristics. The presence of the N-acyl group significantly influences the electronic properties of the enamine moiety. The electron-withdrawing nature of the acyl group reduces the electron density on the nitrogen atom and the adjacent double bond, thereby modulating the nucleophilicity of the molecule. researchgate.net This electronic feature makes N-acylprop-2-enamides less reactive than simple enamines but more stable and often more selective in their reactions. researchgate.netacs.org The planarity of the enamide system and the potential for conjugation between the double bond and the carbonyl group also contribute to their unique chemical behavior.

Scope of Research on this compound and Analogous Systems

Research on this compound and its analogs focuses on their synthesis and application as building blocks in organic chemistry. For instance, analogous N-(2-arylethyl)-2-methylprop-2-enamides have been synthesized and utilized as functionalized templates for creating molecularly imprinted polymers with high affinity for specific biomolecules. mdpi.com The synthesis of various enamides, including those with different substituents on the nitrogen and the acrylamide (B121943) backbone, is an active area of investigation. organic-chemistry.org While specific research on this compound itself is not extensively detailed in publicly available literature, the broader class of N-acylprop-2-enamides is of significant interest for its potential in creating complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O2 B14464047 2-Acetamido-N-methylprop-2-enamide CAS No. 73491-58-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73491-58-4

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

2-acetamido-N-methylprop-2-enamide

InChI

InChI=1S/C6H10N2O2/c1-4(6(10)7-3)8-5(2)9/h1H2,2-3H3,(H,7,10)(H,8,9)

InChI Key

ZHSJYBHCBFLWPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=C)C(=O)NC

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Acetamido N Methylprop 2 Enamide Derivatives

Direct Synthetic Routes to N-Methylprop-2-enamide Scaffolds

Direct synthetic routes to N-methylprop-2-enamide scaffolds are crucial for providing efficient and atom-economical access to this important class of compounds. These methods aim to construct the core enamide structure in a single or a few steps from readily available starting materials.

Enamide Formation via Phosphine-Mediated Reductive Acylation of Oximes

A highly effective method for the synthesis of enamides involves the phosphine-mediated reductive acylation of oximes. nih.govorganic-chemistry.org This approach offers a practical alternative to traditional methods and is particularly suitable for large-scale applications. The reaction proceeds by converting a ketone to its corresponding oxime, which is then treated with an acylating agent, such as acetic anhydride, in the presence of a phosphine (B1218219) promoter. organic-chemistry.org

Extensive studies have demonstrated that trialkylphosphines, especially triethylphosphine (B1216732) (Et3P), are highly effective in promoting this transformation, leading to the formation of enamides in high yields under mild conditions. organic-chemistry.org The choice of solvent also plays a critical role, with toluene, o-xylene, and chlorobenzene (B131634) being identified as optimal. organic-chemistry.org This methodology exhibits broad applicability, accommodating both benzylic and non-benzylic ketones, and is tolerant of various functional groups, including nitriles. organic-chemistry.org A significant advantage of this method is the high purity of the resulting enamides, which often allows for their direct use in subsequent reactions without extensive purification. nih.govorganic-chemistry.org

Ketone SubstrateAcylating AgentPhosphine PromoterSolventYield (%)Purity (%)
Substituted TetraloneAcetic AnhydrideTriethylphosphineToluene>85>99
Alkylaryl KetoneAcetic AnhydrideTriethylphosphineo-Xylene~80High
Acyclic KetoneAcetic AnhydrideTriethylphosphineChlorobenzeneUp to 89High

This table summarizes typical yields and purities for the phosphine-mediated reductive acylation of various ketoximes.

Stereoselective Access to Z/E Isomers of 2-Acetamido-N-methylprop-2-enamide Analogs

The stereochemistry of the double bond in enamides is a critical determinant of their biological activity and chemical reactivity. Consequently, developing methods for the stereoselective synthesis of Z/E isomers is of paramount importance. A variety of strategies have been developed to control the geometry of the enamide double bond.

One approach involves the isomerization of N-allyl amides, which can provide access to Z-di-, tri-, and tetrasubstituted enamides with high geometric selectivity. organic-chemistry.org Additionally, the stereochemical outcome of some reactions can be influenced by the choice of solvent and the presence of additives. For instance, in certain gold(I)-catalyzed reactions of primary amides and propargyl aldehydes, the enamide stereochemistry can be controlled by switching solvents and adding a catalytic amount of acid. organic-chemistry.org Theoretical studies, such as DFT calculations, can provide valuable insights into the thermodynamic preferences for Z or E isomers, often revealing that intramolecular hydrogen bonding can stabilize the Z-isomer in N-H containing enamides. chemrxiv.org

Synthetic MethodKey Control FactorPredominant Isomer
Isomerization of N-allyl amidesCatalyst/Reaction ConditionsZ-isomer
Au(I)-catalyzed amide additionSolvent/Acid CatalystE or Z-isomer
N-H containing enamidesIntramolecular H-bondingZ-isomer

This table highlights key factors influencing the stereoselective synthesis of enamide isomers.

Controlled Semi-hydrogenation of Ynamides

The controlled semi-hydrogenation of ynamides represents a powerful and stereoselective strategy for the synthesis of enamides. Ynamides, which possess a carbon-carbon triple bond adjacent to a nitrogen atom, can be selectively reduced to either the corresponding Z- or E-enamide depending on the reaction conditions and catalyst employed. nih.gov

A notable advancement in this area is the development of a base-promoted, transition-metal-free semi-hydrogenation of ynamides using p-toluenesulfonyl hydrazide as an inexpensive and easy-to-handle hydrogen source. organic-chemistry.org This method exclusively affords the thermodynamically less favorable Z-enamides in high yields without over-reduction. organic-chemistry.orgorganic-chemistry.org The reaction tolerates a wide range of functional groups, including halogens. organic-chemistry.org Mechanistic investigations suggest the reaction proceeds through a keteniminium intermediate. organic-chemistry.org Alternatively, traditional catalytic systems like Lindlar's catalyst can be used for the stereoselective reduction of ynamides to Z-enamides, while reducing agents such as diisobutylaluminium hydride (DIBAL-H) or Red-Al can provide access to E-enamides. nih.gov The use of ethanol (B145695) as a hydrogen donor in catalyzed transfer hydrogenation reactions has also been explored for the stereoselective synthesis of enamides from ynamides. dntb.gov.ua

Hydrogenation MethodReagent/CatalystPredominant Isomer
Base-promoted transfer hydrogenationp-Toluenesulfonyl hydrazide/Na2CO3Z-isomer
Catalytic hydrogenationLindlar's CatalystZ-isomer
Chemical reductionDIBAL-HE-isomer
Chemical reductionRed-AlE-isomer

This table outlines various methods for the controlled semi-hydrogenation of ynamides and the resulting stereochemical outcomes.

Functional Group Interconversion Strategies for N-Acylprop-2-enamides

Functional group interconversion strategies are essential for the derivatization of N-acylprop-2-enamides, allowing for the introduction of diverse functionalities and the synthesis of a wide array of analogs. These methods typically involve the modification of a pre-existing enamide scaffold.

Acryloyl Chloride-Mediated Amidation Reactions

Acryloyl chloride-mediated amidation is a direct and widely used method for the synthesis of N-acylprop-2-enamides. This reaction involves the coupling of an amine with acryloyl chloride or a substituted derivative. While a direct search result for "Acryloyl Chloride-Mediated Amidation Reactions" specifically for N-acylprop-2-enamides was not found, the general principles of this reaction are well-established in organic synthesis. The coupling of acid chlorides with amines is a fundamental transformation for amide bond formation. organic-chemistry.org This approach would involve the reaction of a suitable amine with an acryloyl chloride derivative to yield the target N-acylprop-2-enamide. The reaction conditions would likely need to be optimized to ensure efficient acylation without polymerization or other side reactions of the acryloyl moiety.

Enamine-Mediated Approaches to Enamide Synthesis

Enamine-mediated approaches provide an alternative pathway to enamide synthesis. Enamines, which are formed from the reaction of a secondary amine with a ketone or aldehyde, can act as nucleophiles. youtube.com The synthesis of enamides can be achieved through the acylation of a pre-formed enamine. This method allows for the construction of the enamide framework by first establishing the carbon-carbon double bond and the nitrogen substituent, followed by the introduction of the acyl group. The reactivity of enamines makes them valuable intermediates in organic synthesis, and their use in the preparation of enamides offers a versatile route to these compounds. organic-chemistry.orgorganic-chemistry.org

Stereochemical Control and Chiral Enamide Systems

Enantioselective Synthesis Utilizing Enamide Substrates

The development of catalytic enantioselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. Enamides, including derivatives of 2-acetamido-N-methylprop-2-enamide, serve as valuable prochiral substrates in a variety of asymmetric transformations. The ability to introduce chirality with high levels of stereocontrol is crucial for the synthesis of biologically active compounds and advanced materials.

Pro-chiral dienes and diynes are extensively used in asymmetric organic synthesis, acting as key precursors for ligands in metal-complex formations. nih.gov The synthesis of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamide and -2-allyl-4-enamide derivatives has been achieved through a bimolecular nucleophilic substitution (SN2) reaction, highlighting a pathway to complex chiral architectures. nih.gov This approach, starting from acetoacetanilide (B1666496) derivatives, demonstrates the potential for creating structurally diverse chiral building blocks. nih.gov

Ligand Design for Chiral Induction

Central to enantioselective catalysis is the design of chiral ligands that can effectively transfer stereochemical information to the substrate. In the context of enamide chemistry, a variety of chiral ligands have been developed for metal-catalyzed reactions. enamine.net Chiral chelating diphosphines and phosphine-phosphinites are prominent examples, often employed in rhodium or ruthenium complexes to catalyze asymmetric hydrogenation, hydrosilylation, and hydroformylation of prochiral C=C and C=O bonds. enamine.net

The development of conformationally defined, electron-rich, C2-symmetric, P-chiral bisphosphorus ligands, such as ArcPhos, exemplifies the sophisticated strategies employed in ligand design. researchgate.net These ligands leverage stereoelectronic effects to achieve high enantioselectivities in reactions like the rhodium-catalyzed hydrogenation of aliphatic cyclic tetrasubstituted enamides. researchgate.net Furthermore, bicyclo[3.2.0]heptane-based enamides, synthesized via Ru/PNNP-catalyzed enantioselective Ficini reactions, can themselves be converted into modular diene, phosphite-alkene, and diphosphite ligands for asymmetric catalysis. thieme-connect.com

Diastereoselective Transformations of Substituted N-Acylprop-2-enamides

While enantioselective synthesis focuses on the creation of a specific enantiomer, diastereoselective reactions aim to control the formation of one diastereomer over others. In the context of substituted N-acylprop-2-enamides, the existing stereocenters in the molecule can influence the stereochemical outcome of subsequent reactions.

Although specific literature on the diastereoselective transformations of this compound is scarce, general principles can be inferred from related systems. For instance, innovative approaches such as diastereoselective desymmetrization have been used to convert symmetric dienes into chiral building blocks with a high degree of stereochemical control. nih.gov The development of methods for the synthesis of N-substituted 1H-indazole-5,6-dicarbonitriles from 4-methyl-5-nitrophthalonitrile also touches upon diastereoselective outcomes.

Atropisomerism and Restricted Rotation in Enamides

Atropisomerism is a type of axial chirality arising from hindered rotation around a single bond. In enamides, restricted rotation around the N-alkenyl (N-C) and the N-acyl (N-CO) bonds can lead to the existence of stable or separable atropisomers. This phenomenon is highly dependent on the steric and electronic nature of the substituents on the nitrogen and the double bond.

Tertiary enamides, in particular, have been shown to exhibit atropisomerism when appropriately substituted. acs.org The rotation dynamics can be complex, involving interplay between rotation around the amide N–CO bond and the N-alkenyl bond. acs.org For some tertiary enamides with significant steric hindrance, the barrier to rotation around the N-alkenyl bond is high enough to allow for the isolation of enantiomerically enriched atropisomers at room temperature. acs.orgacs.org

Substituent Effects on Rotational Barriers

The magnitude of the rotational barrier in enamides is a critical factor determining the stability of atropisomers. Extensive studies have revealed that several factors influence these barriers. The most significant factor is the degree of substitution on the alkene, followed by the size of the substituent on the nitrogen atom, and finally, the size of the acyl substituent. acs.orgacs.org

For N-alkenyl-N-alkylacetamide derivatives, the free energy of activation for rotation (ΔG‡) can range from less than 8.0 to 31.0 kcal/mol. acs.org Tertiary enamides with four substituents on the alkene can have rotational half-lives ranging from days to years at room temperature. acs.orgacs.org In contrast, the barrier to rotation around the N–CO amide bond is generally in the range of 15–20 kcal/mol, though it can be lowered by sterically demanding acyl groups. acs.org The electronic effects of para-substituents on biphenyl (B1667301) systems have also been shown to influence the racemization barrier, with electron-donating groups generally lowering the barrier. youtube.com

Table 1: Factors Influencing Rotational Barriers in Enamides
Structural FeatureEffect on Rotational Barrier (N-Alkenyl Bond)Reference
Alkene SubstitutionIncreasing the number and size of substituents significantly increases the rotational barrier. acs.org, acs.org
Nitrogen Substituent SizeLarger substituents on the nitrogen atom lead to a higher rotational barrier. acs.org, acs.org
Acyl Substituent SizeHas a smaller, but still noticeable, effect on the rotational barrier compared to alkene and nitrogen substituents. acs.org, acs.org
Solvent PolarityFor some enamides, increasing solvent polarity can increase the rotational barrier. researchgate.net

Conformational Analysis of this compound Analogs

The conformational preferences of enamides are dictated by a delicate balance of steric and electronic interactions. X-ray crystallography and NMR spectroscopy are powerful tools for elucidating the solid-state and solution-phase conformations of these molecules.

Studies on analogs such as N-acetyl-N-methyl-α,β-dehydroalanine N'-methylamide have shown that these molecules can adopt a cis arrangement of the N-terminal amide bond, stabilized by intramolecular hydrogen bonding. researchgate.net In the solid state, many enamides exist predominantly as a single rotamer. acs.org For instance, the X-ray crystal structure of certain tertiary enamides clearly shows the (Z)-amide rotamer. acs.org

Computational methods, such as Density Functional Theory (DFT), have also been employed to investigate the rotational barriers and conformational landscapes of enamides. nih.govnih.gov These studies can provide insights into the transition state geometries for bond rotation and help rationalize the observed experimental trends. For example, in some amidinoquinoxaline N-oxides, the transition states for enantiomerization involve interactions between an ortho substituent and the sp2 nitrogen of the amidine moiety. nih.gov

Derivatization and Functionalization Strategies for 2 Acetamido N Methylprop 2 Enamide and Its Analogs

Olefin Functionalization

The carbon-carbon double bond in enamides is a primary site for introducing new functional groups.

Direct β-C(sp2)–H Functionalization

The direct functionalization of the β-vinylic C(sp²)–H bond of enamides has become a significant area of research for creating new carbon-carbon and carbon-heteroatom bonds. rsc.org This approach avoids the need for pre-functionalized substrates, offering a more atom-economical route to substituted enamides. acs.org

Recent advancements have led to a variety of direct β-C(sp²)–H functionalization methods, including:

Arylation, Alkenylation, and Alkynylation: Transition metal catalysis, particularly with rhodium, has enabled the coupling of enamides with arenes and olefins. rsc.org

Alkylation: Photoredox catalysis has emerged as a powerful tool for the stereoselective β-alkylation of enamides using N-hydroxyphthalimide esters as alkylating agents. rsc.orgnih.gov This method is known for its operational simplicity and tolerance of various functional groups, yielding geometrically defined enamides. rsc.orgnih.gov

Acylation, Sulfonylation, and Phosphorylation: These transformations further expand the utility of enamides, allowing for the introduction of diverse functional groups at the β-position. rsc.org

A visible-light-induced photoredox-catalyzed method has been developed for the regioselective and stereoselective C(sp²)–H amination of enamides, leading to the formation of valuable vicinal 1,2-diamine scaffolds. researchgate.net This process involves the Giese addition of an N-centered sulfonamidyl radical to the nucleophilic β-position of the enamide. researchgate.net

Functionalization Type Method Key Features Resulting Structure
AlkylationPhotoredox-catalyzed decarboxylative cross-couplingStereoselective, broad substrate scope, operational simplicity. rsc.orgnih.govEnamides with primary, secondary, or tertiary alkyl groups. rsc.org
AminationVisible-light photoredox catalysisRegioselective, stereoselective, forms Z-configured products. researchgate.netβ-sulfonamidylated enamides (vicinal 1,2-diamines). researchgate.net
C-H FunctionalizationRh(I) catalysis with aminopyridinyl directing groupUses carboxylic acids as coupling partners via decarbonylation. rsc.orgC-alkylated and arylated cyclic diketones (from cyclic enamines). rsc.org

Vicinal Difunctionalization Processes

Vicinal difunctionalization involves adding two different functional groups across the double bond of the enamide in a single operation. nih.govwikipedia.org This strategy rapidly increases molecular complexity. nih.gov The general mechanism involves the nucleophilic addition of the enamide to an electrophile, which generates an intermediate iminium ion. This ion is then trapped by a nucleophile. nih.gov

A significant challenge in these reactions is the stability of the N-acyl iminium intermediate, which can be prone to undesired side reactions. nih.gov To overcome this, sequential methodologies have been developed where the iminium ion is trapped by a temporary nucleophile (like an alcohol or thiol), which is later displaced by the final desired substituent under Lewis acidic or photocatalytic conditions. nih.gov

These processes are crucial for synthesizing important building blocks such as:

Diamines nih.govnih.gov

Haloamines nih.gov

Aminotryptamines nih.gov

Trifluoromethylated compounds nih.govnih.gov

Under metal-free conditions, the difunctionalization of alkenes with two different amines presents a synthetic challenge but is highly sought after, particularly for producing trifluoromethylated amines for the pharmaceutical industry. nih.gov

Amide Nitrogen Modifications

The amide nitrogen in 2-Acetamido-N-methylprop-2-enamide and its analogs offers another site for chemical modification, influencing the electronic properties and reactivity of the entire molecule.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation introduce alkyl and acyl groups, respectively, onto the amide nitrogen.

N-Alkylation: The direct N-alkylation of amides with alcohols is an attractive, atom-economical method that produces water as the only byproduct. rsc.org Catalytic systems are typically employed to facilitate this transformation. rsc.org Another approach is reductive alkylation, where an amide reacts with an aldehyde or ketone in the presence of a catalyst and hydrogen gas. google.com Enamines themselves can be alkylated at the nitrogen atom, though this can sometimes be a competing side reaction to C-alkylation. youtube.com

N-Acylation: The N-acylation of amines is a fundamental reaction for forming amide bonds and is widely used in chemistry. researchgate.net For acylating an existing amide to form an imide, a general method involves the sulfuric acid-catalyzed reaction of the amide with an acid anhydride. rsc.org This method is broadly applicable and has been used to synthesize a variety of acyclic imides. rsc.org

N-Deacylation Methodologies

N-deacylation is the removal of the acyl group from the amide nitrogen. The most common form is N-deacetylation, which converts an acetamide (B32628) back to a primary or secondary amine. This hydrolysis is typically catalyzed by either acid or base. etsu.edu

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon a better electrophile. A weak nucleophile, such as water, then attacks the carbonyl carbon. Subsequent proton transfers and elimination of the amine lead to the formation of an ammonium (B1175870) salt, which is neutralized to yield the final amine product. etsu.edu

Base-Catalyzed Hydrolysis: In this mechanism, a strong nucleophile (hydroxide ion) directly attacks the carbonyl carbon. This is followed by the elimination of the amine leaving group. A final proton abstraction step yields the desired amine. etsu.edu

Cyclization and Annulation Strategies for Enamide Derivatives

Enamides are excellent precursors for the synthesis of a wide variety of nitrogen-containing heterocycles through cyclization and annulation reactions. beilstein-journals.orgnih.gov Their amphiphilic nature, with both nucleophilic and electrophilic potential, allows for diverse modes of cyclization. beilstein-journals.orgnih.gov

Key strategies include:

Aza-Prins Cyclization: Protonation of the enamide forms an iminium ion that can be trapped by an internal nucleophile, such as an alkene or alkyne, to form cyclic structures. This has been applied in the total synthesis of alkaloids. beilstein-journals.orgnih.gov

[n+m] Cycloadditions and Annulations: Enamides can participate in various cycloaddition reactions. For instance, photoredox-catalyzed [3+2] annulation of aromatic amides with olefins via iminium intermediates has been reported. acs.org Similarly, electrochemical C-H annulation of enamides with alkynes provides an efficient route to pyrroles. researchgate.net Enaminones, a related class of compounds, undergo annulation with quinonediimides to selectively form indoles. nih.gov

Radical Cyclizations: Enamides can undergo radical cyclizations, which have been used in the synthesis of natural products. beilstein-journals.orgnih.gov

Photochemical and Thermal Cyclizations: N-α,β-Unsaturated acylenamines, which possess a conjugated six-pi electron system, can undergo smooth cyclization under both photochemical and thermal conditions. jst.go.jp

These cyclization reactions can be controlled stereochemically and regiochemically by modifying substituents and solvent conditions, making enamide cyclization a versatile tool for building heterocyclic systems related to alkaloids. jst.go.jp

Cyclization Strategy Description Example Application
Aza-Prins CyclizationProtonation of the enamide followed by intramolecular capture by a nucleophile. beilstein-journals.orgnih.govTotal synthesis of (−)-dihydrolycopodine and (−)-lycopodine. beilstein-journals.orgnih.gov
[3+2] AnnulationReaction of an enamine/enamide with a two-atom component to form a five-membered ring. Synthesis of indole (B1671886) derivatives from azonaphthalenes and aldehydes/ketones.
Electrochemical AnnulationRhodaelectro-catalyzed C-H activation and annulation with alkynes. researchgate.netEfficient construction of pyrroles from enamides. researchgate.net
Nucleophilic Cascade CyclizationIron(III)-mediated reaction of N-propiolyl enamides with diselenides. acs.orgSynthesis of 3-seleno-2-pyridones. acs.org

Scaffold Diversification through Functional Group Transformations

The chemical scaffold of this compound and its analogs, characterized by the α,β-unsaturated amide system, offers a versatile platform for structural diversification. The presence of the electron-deficient alkene, the acetamido group, and the N-methyl amide functionality allows for a range of functional group transformations. These modifications are pivotal in medicinal chemistry and materials science for fine-tuning the molecule's properties. Key strategies for scaffold diversification include Michael additions, cycloaddition reactions, and various radical and transition-metal-catalyzed functionalizations.

The reactivity of the α,β-unsaturated system, often referred to as a dehydroamino acid derivative, is central to many of these transformations. The push-pull electronic nature of dehydroamino acids makes them amenable to act as both electrophiles and nucleophiles under specific conditions, enabling a broad spectrum of chemical modifications. researchgate.net

Michael Addition Reactions

The electron-deficient β-carbon of the prop-2-enamide backbone is highly susceptible to nucleophilic attack, making Michael addition a primary strategy for functionalization. This conjugate addition allows for the introduction of a wide array of substituents, leading to significant scaffold diversification.

Thio-Michael Addition: Thiols are excellent nucleophiles for conjugate addition to α,β-unsaturated amides. rsc.org This reaction, also known as sulfa-Michael addition, proceeds readily under mild, often biocompatible conditions to form stable carbon-sulfur bonds. For instance, the addition of various thiols to dehydroalanine (B155165) derivatives has been extensively studied, yielding β-thioether substituted amino acid analogs. rsc.org A novel bioconjugation has been reported between sulfinic acids and dehydroalanine (Dha), leading to the rapid and chemoselective formation of sulfone linkages. nih.gov This reaction is compatible with disulfide bonds and offers exquisite site-selectivity for protein functionalization. nih.gov

Aza-Michael Addition: Amines and nitrogen-containing heterocycles can also serve as nucleophiles in aza-Michael additions. These reactions provide a direct route to β-amino acid derivatives. The addition of amines to α,β-unsaturated esters and amides can be promoted under various conditions, including microwave irradiation, which can significantly reduce reaction times and improve yields. ncert.nic.inyoutube.com Studies on dehydroalanine-containing peptides have shown that the lysine (B10760008) residue can act as a nucleophile in an intramolecular Michael addition, highlighting the potential for such transformations within complex molecules. nih.gov A catalyst- and solvent-free aza-Michael reaction with β-fluoroalkylated acrylates has been developed to produce fluoroalkylated β-amino acid derivatives in high yields. rsc.org

Carbon-Michael Addition: Carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds, can add to dehydroamino acid derivatives to form new carbon-carbon bonds. rsc.org This allows for the construction of more complex carbon skeletons.

Cycloaddition Reactions

Cycloaddition reactions provide a powerful tool for constructing cyclic and polycyclic structures from the this compound scaffold. These reactions can introduce significant conformational constraints and new stereocenters.

[4+2] Cycloaddition (Diels-Alder Reaction): The vinyl group of dehydroalanine derivatives can act as a dienophile in Diels-Alder reactions. For example, the reaction of N-acyl-α,β-dehydroalanine esters with cyclopentadiene (B3395910) yields acylaminonorbornene-2-carboxylic acid esters. researchgate.net The reactivity in these cycloadditions can be influenced by electronic effects of the N-acyl group, with electron-withdrawing groups increasing the reaction rate. researchgate.net In some cases, acylnitroso species generated in situ from hydroxamic acids can undergo hetero-Diels-Alder reactions with dienes to form 1,2-oxazine rings. beilstein-journals.org

[2+2] Cycloaddition: Photocatalyzed [2+2] cycloadditions offer a mild and selective method for constructing cyclobutane (B1203170) rings. A visible-light-mediated [2+2] cycloaddition between dehydroamino acids and styrenes has been developed, providing access to valuable cyclobutane α-amino acid derivatives. nih.gov This reaction proceeds with good yields and diastereoselectivities using an iridium photosensitizer. nih.gov

1,3-Dipolar Cycloaddition: The double bond of dehydroalanine derivatives can also participate in 1,3-dipolar cycloadditions. A photoinitiated, catalyst-free 1,3-dipolar cycloaddition between dehydroalanines and tetrazoles has been reported, yielding fluorescent pyrazoline-modified products with high chemoselectivity. rsc.org

Radical and Transition-Metal-Catalyzed Functionalizations

Recent advances in catalysis have opened up new avenues for the functionalization of unsaturated amides and their analogs.

Radical Additions: Radical additions to dehydroamino acids are highly specific and result in the formation of novel, unnatural amino acid derivatives. nih.gov These reactions can be initiated by various radical precursors under photoredox-catalyzed conditions.

Cross-Coupling Reactions: While direct cross-coupling on the vinyl group of this compound is less common, related systems demonstrate the potential for such transformations. For instance, Stille and Suzuki cross-coupling reactions have been successfully employed to functionalize N-acetyl diazocine systems, which contain a related structural motif. nih.gov These reactions allow for the introduction of aryl and vinyl substituents. nih.gov Furthermore, copper-mediated cross-coupling of O-acetyl hydroxamic acids with boronic acids provides a method for N-arylation, demonstrating a transformation involving the amide nitrogen. nih.gov

The following table summarizes various functional group transformations applicable to the scaffold of this compound and its analogs.

Transformation TypeReactantsReagents/CatalystProduct TypeRef.
Michael Additions
Thio-Michael AdditionDehydroalanine derivative, ThiolBase (e.g., Et3N)β-Thioether amino acid derivative rsc.org
Sulfa-Michael AdditionDehydroalanine, Sulfinic acidBiocompatible bufferβ-Sulfonyl amino acid derivative nih.gov
Aza-Michael Additionα,β-Unsaturated ester, AmineMicrowave irradiationβ-Amino ester derivative ncert.nic.in
Aza-Michael AdditionDehydroalanine derivative, Nitrogen heterocycle-β-Heterocyclic amino acid derivative rsc.org
Carbon-Michael AdditionDehydroalanine derivative, β-Dicarbonyl compoundBaseβ-Substituted amino acid derivative with new C-C bond rsc.org
Cycloaddition Reactions
[4+2] Diels-AlderN-Acyl-dehydroalanine ester, CyclopentadieneHeatAcylaminonorbornene-2-carboxylic acid ester researchgate.net
[2+2] PhotocatalyzedDehydroamino acid, Styrene[Ir(dFCF3ppy)2(dtbpy)]PF6, Blue LEDCyclobutane α-amino acid derivative nih.gov
1,3-Dipolar CycloadditionDehydroalanine, 2,5-Diaryl tetrazoleUV lightPyrazoline-modified amino acid derivative rsc.org
Cross-Coupling Reactions
Suzuki CouplingHalogenated N-acetyl diazocine, Phenylboronic acidPd catalystArylated N-acetyl diazocine nih.gov
Stille CouplingHalogenated N-acetyl diazocine, Organotin reagentPd catalystVinylated N-acetyl diazocine nih.gov
N-ArylationO-Acetyl hydroxamic acid, Arylboronic acidCuTCN-Aryl amide nih.gov

Computational and Theoretical Chemistry Studies on Enamide Reactivity and Structure

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has proven to be a powerful and widely used computational method for studying a broad range of chemical systems, including enamides. mdpi.com Its application to enamides has provided a deeper understanding of their reactivity, stereochemistry, and conformational preferences. DFT calculations allow for the exploration of potential energy surfaces, the identification of transition states, and the quantification of various energetic factors that influence reaction pathways. researchgate.netacs.orgacs.org

DFT calculations have been instrumental in elucidating the intricate mechanisms of various enamide reactions. By mapping the energy landscape of a reaction, researchers can identify the most probable pathway, including the structures of intermediates and transition states. acs.orgpennylane.ai For instance, in catalyzed reactions, DFT can help to understand the role of the catalyst in lowering activation barriers. rsc.org

One key area of investigation has been the study of cycloaddition reactions involving enamides. researchgate.net DFT calculations have been used to explore the concerted versus stepwise nature of these reactions and to identify the key transition states that determine the reaction's feasibility and outcome. For example, in the N-heterocyclic carbene (NHC)-catalyzed [3 + 2] annulation reaction of enals with α-ketoamides, DFT calculations revealed a seven-step mechanism and identified the C-C bond formation as the stereoselectivity-determining step. rsc.org

Furthermore, DFT has been employed to rationalize the mechanisms of enamide formation itself. Studies have explored different pathways, such as those involving iminium-enamine tautomerization, and have calculated the transition states for each step. researchgate.net These calculations have provided insights into the factors that control the rate and selectivity of enamide synthesis. acs.org

Table 1: Selected DFT-Calculated Activation Barriers in Enamide-Related Reactions

Reaction TypeReactantsCatalyst/ConditionsCalculated Activation Barrier (kcal/mol)Reference
Proton TransferBreslow intermediateHOAc-assisted5.4 acs.org
C-C Bond FormationEnal and α-ketoamideNHC10.9 - 20.9 rsc.org
Iminium-Enamine Tautomerization(S)-2a(S)-1a/HNTf2ΔΔG‡ = 4.6 (favoring E-enamine) researchgate.net

This table presents a selection of activation barriers calculated using DFT for different elementary steps in reactions involving enamide or enamine intermediates. The values highlight the energetic feasibility of the proposed mechanistic steps.

A significant application of DFT in enamide chemistry is the prediction and rationalization of stereochemical outcomes. nih.gov By calculating the energies of diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. rsc.org This is particularly crucial in asymmetric catalysis, where understanding the origin of enantioselectivity is a primary goal.

DFT studies have successfully modeled the interactions between chiral catalysts and enamide substrates, providing a three-dimensional view of the transition state assembly. nih.gov This allows for the identification of the specific non-covalent interactions, such as hydrogen bonds and steric repulsions, that dictate the facial selectivity of the reaction. For example, in aza-Henry reactions, DFT calculations have been used to build models that explain why a C2-symmetric catalyst leads to an anti-selective product, while a C1-symmetric catalyst favors the syn-diastereomer. nih.gov

The ability to predict stereoselectivity is not only of academic interest but also has practical implications for the design of new and more efficient catalysts. By understanding the factors that control stereochemistry, chemists can rationally modify catalyst structures to improve enantiomeric excess and diastereomeric ratios.

The reactivity and properties of enamides are intrinsically linked to their three-dimensional structure. Conformational analysis, which is the study of the different spatial arrangements of a molecule and their relative energies, is therefore crucial. libretexts.orgchemistrysteps.com DFT calculations are a powerful tool for exploring the conformational energy landscape of enamides. researchgate.netresearchgate.net

By systematically rotating rotatable bonds and calculating the energy of each conformation, a potential energy surface can be generated. This surface reveals the low-energy conformations that the molecule is most likely to adopt. For enamides, key conformational features include the planarity of the enamide system and the orientation of the substituents on the nitrogen and the double bond.

DFT studies have investigated the conformational preferences of various N-acylenamines, providing insights into the energetic penalties associated with deviations from planarity. elsevierpure.com These studies help to understand how the electronic and steric properties of the substituents influence the molecule's preferred shape. This information is vital for understanding not only the ground-state properties but also how the molecule will approach and interact with other reactants and catalysts.

Molecular Modeling of Enamide-Catalyst Interactions

Molecular modeling, often in conjunction with DFT, provides a detailed picture of the interactions between enamides and catalysts. nih.gov This is particularly important in catalyzed reactions where the catalyst plays a crucial role in activating the enamide and controlling the reaction's selectivity. researchgate.net

Modeling studies can visualize the binding of the enamide substrate to the catalyst's active site. This allows for the identification of key intermolecular interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces, that are responsible for substrate recognition and binding. In the context of metal-catalyzed reactions, for example, modeling can elucidate the coordination of the enamide to the metal center and how this coordination activates the enamide for subsequent transformations. ubc.ca

For instance, in a platinum(II)-catalyzed addition/Friedel-Crafts pathway, molecular modeling can help to understand the regioselectivity of the initial addition of the enamide to the platinum(II)-alkyne complex. ubc.ca Similarly, in enzyme-catalyzed reactions, QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat the active site with quantum mechanics and the rest of the protein with molecular mechanics, can be used to model the enamide-enzyme complex and elucidate the catalytic mechanism. rsc.org

Advanced Quantum Chemical Calculations for Electronic Properties

Beyond DFT, other advanced quantum chemical methods are employed to gain a more precise understanding of the electronic properties of enamides. acs.orgcasinoqmc.netarxiv.org These methods, while often more computationally expensive, can provide benchmark data for calibrating more approximate methods and can offer deeper insights into the electronic structure.

Methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory can be used to calculate highly accurate electronic energies and wavefunctions. These calculations can be used to determine a variety of electronic properties, including:

Electron density distribution: This reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a fundamental basis for understanding reactivity.

Molecular orbital energies and shapes: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's behavior in pericyclic reactions and its interactions with electrophiles and nucleophiles.

Partial atomic charges: These provide a quantitative measure of the charge distribution within the molecule, which is important for understanding electrostatic interactions.

These advanced calculations contribute to a comprehensive understanding of the intrinsic electronic nature of enamides, which ultimately governs their chemical behavior. acs.orgresearchgate.netresearchgate.net

Advanced Characterization Techniques in 2 Acetamido N Methylprop 2 Enamide Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Acetamido-N-methylprop-2-enamide. azooptics.comnih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, including the chemical environment of atoms, connectivity, and stereochemistry. scielo.brnih.gov

In the ¹H NMR spectrum of this compound, distinct signals would correspond to each unique proton. The vinyl protons on the prop-2-enamide backbone would appear in a characteristic downfield region, while the methyl protons of the acetamido and N-methyl groups would resonate at different, more upfield chemical shifts. azooptics.com The integration of these signals reveals the relative number of protons in each environment, and splitting patterns (multiplicity) indicate the number of neighboring protons, confirming the connectivity. azooptics.com

¹³C NMR spectroscopy complements ¹H NMR by identifying the number of chemically non-equivalent carbon atoms. nih.gov The spectrum would show distinct peaks for the carbonyl carbons, the vinyl carbons of the double bond, and the methyl carbons. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish direct and long-range correlations between protons and carbons, respectively, allowing for a complete and definitive assignment of the molecular structure. scielo.br Dynamic NMR studies can also provide insights into conformational changes or restricted rotation around the amide bonds. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Related Acrylamide (B121943) Structure Data based on findings for N-(2-arylethyl)-2-methylprop-2-enamides as a model for expected signal regions. nih.govmdpi.com

Atom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Vinyl Protons (C=CH₂)5.0 - 6.0115 - 125
Vinyl Carbon (C =CH₂)N/A135 - 145
Acetamido Methyl Protons (NHCOCH₃ )1.9 - 2.220 - 25
N-Methyl Protons (NHCH₃ )2.7 - 3.025 - 30
Amide Carbonyl Carbon (C =O)N/A165 - 175

Mass Spectrometry for Reaction Monitoring and Product Elucidation

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight of a compound and crucial information about its structure through fragmentation analysis. mdpi.com For this compound, high-resolution mass spectrometry (HR-MS) would be used to confirm its elemental composition with high accuracy. nih.gov

During synthesis, MS can be used for real-time reaction monitoring without extensive sample preparation. Techniques like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry can rapidly analyze reaction mixtures to track the consumption of reactants and the formation of the desired product, allowing for precise optimization of reaction conditions.

Tandem mass spectrometry (MS/MS) is employed for detailed structural elucidation. The parent ion of this compound is selected, fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern provides a fingerprint of the molecule, revealing the connectivity of its functional groups. For instance, characteristic losses of the acetyl group or cleavage around the amide bonds would be expected, further confirming the proposed structure. researchgate.netresearchgate.net Parallel Reaction Monitoring (PRM), an advanced MS technique, allows for the highly specific and sensitive quantification of target molecules in complex mixtures by monitoring all product ions simultaneously. mdpi.comnih.gov

Table 2: Predicted Mass Spectrometry Data for this compound (C₆H₁₀N₂O₂)

Ion TypePredicted m/zDescription
[M+H]⁺143.08Protonated molecular ion
[M+Na]⁺165.06Sodium adduct of the molecular ion
Fragment 1101.07Loss of the acetyl group (-COCH₂)
Fragment 286.06Cleavage of the N-methyl amide bond

X-ray Diffraction Analysis for Solid-State Structure Confirmation

X-ray Diffraction (XRD) on a single crystal is the gold standard for determining the three-dimensional arrangement of atoms within a solid-state crystalline lattice. usp.org This technique provides unequivocal proof of a molecule's structure by mapping electron density based on the diffraction pattern of X-rays passing through the crystal. researchgate.net

Table 3: Illustrative Parameters Determined by X-ray Diffraction This table represents the type of data obtained from an XRD analysis, not experimental data for the specific compound.

Structural ParameterDescription
C=C Bond LengthThe precise distance between the two vinyl carbon atoms.
C=O Bond LengthThe distance between the carbon and oxygen atoms of the carbonyl groups.
C-N Bond LengthThe distance of the amide bonds, indicating potential double bond character.
Bond AnglesThe angles between adjacent bonds (e.g., C-N-C, O=C-N).
Torsion AnglesThe dihedral angles that define the molecule's conformation.
Unit Cell DimensionsThe parameters (a, b, c, α, β, γ) that define the repeating unit of the crystal lattice.

In-Situ Spectroscopic Methods (e.g., IR) for Reaction Progress Monitoring

In-situ spectroscopic methods, particularly Fourier-Transform Infrared (FTIR) spectroscopy, allow for the real-time monitoring of chemical reactions as they occur. nih.gov By tracking changes in the vibrational frequencies of functional groups, researchers can follow the consumption of reactants and the formation of products without disturbing the reaction.

In the synthesis or polymerization of this compound, in-situ IR would be highly valuable. The progress of a polymerization reaction, for example, could be monitored by observing the decrease in the intensity of the absorption bands corresponding to the C=C double bond of the monomer. Concurrently, changes in the amide I (C=O stretch) and amide II (N-H bend) bands would provide information on the changing chemical environment as the polymer chain forms. This real-time data is critical for understanding reaction kinetics and optimizing process parameters. nih.govmdpi.com

Table 4: Key Infrared (IR) Absorption Frequencies for Monitoring Reactions Based on characteristic frequencies for related amide and vinyl compounds. mdpi.com

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Change During Polymerization
N-HStretch3300 - 3500Shift and broaden
C=O (Amide I)Stretch1630 - 1695Shift in position
C=CStretch1610 - 1680Decrease in intensity
N-H (Amide II)Bend1510 - 1570Shift in position

Electrochemical Analysis (e.g., Cyclic Voltammetry) for Reactivity Studies

Electrochemical techniques such as Cyclic Voltammetry (CV) are used to investigate the redox properties of a compound—its ability to be oxidized (lose electrons) or reduced (gain electrons). mdpi.com By applying a varying potential to an electrode immersed in a solution of the analyte, a voltammogram is generated that provides information about the potentials at which these redox events occur and the stability of the resulting species.

For this compound, CV could be used to study the reactivity of the electron-deficient double bond. The molecule could potentially undergo electrochemical reduction. The resulting cyclic voltammogram would show the reduction potential and indicate whether the process is reversible or irreversible. Such studies are crucial for understanding potential reaction mechanisms that involve electron transfer and for evaluating the compound's stability under oxidative or reductive conditions. mdpi.com This technique is also fundamental in studying the electrochemical behavior of polymers derived from such monomers. researchgate.net

Table 5: Typical Data Obtained from a Cyclic Voltammetry Experiment

ParameterSymbolDescription
Anodic Peak PotentialEpaThe potential at which the peak oxidation current occurs.
Cathodic Peak PotentialEpcThe potential at which the peak reduction current occurs.
Anodic Peak CurrentipaThe maximum current measured during the oxidation scan.
Cathodic Peak CurrentipcThe maximum current measured during the reduction scan.
Half-wave PotentialE₁/₂The average of the anodic and cathodic peak potentials, indicating the standard redox potential.

Research Applications and Potential of 2 Acetamido N Methylprop 2 Enamide Derivatives

Enamides as Chemical Building Blocks for Complex Organic Synthesis

Enamides, the class of compounds to which 2-Acetamido-N-methylprop-2-enamide belongs, are widely recognized as valuable intermediates in organic synthesis. Their dual reactivity allows them to participate in a variety of chemical transformations, making them key precursors for a range of nitrogen-containing molecules.

Precursors to Chiral Amines and Amino Acids

The asymmetric synthesis of chiral amines and amino acids is a cornerstone of modern pharmaceutical and materials chemistry. Enamides serve as excellent precursors in this regard, primarily through asymmetric hydrogenation reactions. researchgate.netsigmaaldrich.com The double bond of the enamide can be selectively reduced to introduce a new stereocenter, leading to the formation of optically active amines.

While specific studies on this compound are limited in publicly available literature, the general principle of using N-acyl enamides for synthesizing chiral amines is well-established. researchgate.net The process typically involves the use of a chiral transition metal catalyst, which coordinates to the enamide and directs the hydrogenation to one face of the double bond, resulting in a high enantiomeric excess of one stereoisomer. The nature of the acyl group and the substituents on the nitrogen and the double bond can significantly influence the efficiency and stereoselectivity of the reaction.

Table 1: Asymmetric Hydrogenation of N-Acyl Enamides (General Examples)

Enamide SubstrateChiral CatalystProductEnantiomeric Excess (ee)Reference
N-acetyl-α-dehydroamino acid estersRhodium-based chiral phosphine (B1218219) ligandsChiral α-amino acid esters>95% researchgate.net
Acyclic N-acyl enamidesIridium-based chiral ligandsChiral aminesHigh researchgate.net
Cyclic N-acyl enamidesRuthenium-based chiral catalystsChiral cyclic aminesHigh researchgate.net

Synthesis of Nitrogen-Containing Molecules

The enamide moiety is a versatile functional group for the construction of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. nih.govmdpi.comopenmedicinalchemistryjournal.com The electron-rich double bond of the enamide can act as a nucleophile, while the nitrogen atom can also participate in cyclization reactions.

Derivatives of this compound can theoretically be employed in cycloaddition reactions, such as Diels-Alder reactions, to construct complex cyclic systems. Furthermore, the amide functionality can be hydrolyzed or modified to introduce other functional groups, expanding the synthetic utility of the resulting products. Research on related N-(2-arylethyl)-2-methylprop-2-enamides has shown their utility as reagents for the synthesis of molecularly imprinted polymers, highlighting the potential for creating tailored materials. mdpi.comresearchgate.net

Applications in Polymer Science and Engineering

The presence of a polymerizable double bond in this compound makes it an attractive monomer for the synthesis of functional polymers. The amide group can impart specific properties, such as hydrophilicity and hydrogen bonding capabilities, to the resulting polymer chains.

Monomer Units for Controlled Radical Polymerization (e.g., RAFT)

Controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful tools for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. sigmaaldrich.commonash.edu Acrylamide-based monomers are often polymerized using these methods to create functional polymers for various applications. mdpi.com

While specific data on the RAFT polymerization of this compound is scarce, studies on similar acrylamide (B121943) monomers provide insights into the expected polymerization behavior. The choice of RAFT agent is crucial for achieving good control over the polymerization. For acrylamides, trithiocarbonates and dithiobenzoates are commonly used RAFT agents. The polymerization conditions, such as temperature, solvent, and initiator concentration, would need to be optimized to achieve a controlled polymerization of this compound. A typical experimental setup for RAFT polymerization involves dissolving the monomer, RAFT agent, and a radical initiator in a suitable solvent, followed by deoxygenation and heating. youtube.com

Table 2: Typical Conditions for RAFT Polymerization of Acrylamide Monomers

MonomerRAFT AgentInitiatorSolventTemperature (°C)Resulting Polymer PropertiesReference
AcrylamideTrithiocarbonateAIBNDMSO70Controlled molecular weight, low dispersity (Đ < 1.3) mdpi.com
N-isopropylacrylamide (NIPAM)DithiobenzoateAIBNDioxane60Well-defined polymersGeneral RAFT literature
N,N-dimethylacrylamide (DMAc)TrithiocarbonateAIBNBenzene60Controlled polymerizationGeneral RAFT literature

Design of Functional Polymeric Architectures

The ability to incorporate functional monomers like this compound into polymer chains allows for the design of a wide range of functional polymeric architectures. These can include block copolymers, star polymers, and graft copolymers with tailored properties. For instance, block copolymers containing a poly(this compound) segment could exhibit interesting self-assembly behavior in solution, forming micelles or other nanostructures.

The amide group in the polymer can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking to form hydrogels. Such functional polymers have potential applications in areas like drug delivery, biomaterials, and sensor technology. The synthesis of N-(2-arylethyl)-2-methylprop-2-enamides for creating molecularly imprinted polymers demonstrates a strategy for designing polymers with specific recognition capabilities. mdpi.comresearchgate.net

Biological Research Applications (In Vitro Studies)

The biological activity of acetamide (B32628) derivatives is an area of active research, with some compounds showing potential as antimicrobial or enzyme-inhibiting agents. researchgate.net While specific in vitro studies on this compound are not widely reported, research on structurally related compounds provides some indications of their potential biological applications.

For example, studies on 2-acetamido-2-deoxy-D-glucose analogs have been conducted to evaluate their effects on cellular glycosaminoglycan and protein synthesis in vitro. nih.gov These studies investigate how modifications to the acetamide structure influence biological pathways. Similarly, other acetamide derivatives have been synthesized and assessed for their antimicrobial activity against various bacterial and fungal strains. researchgate.net The evaluation of such compounds typically involves determining their minimum inhibitory concentration (MIC) against a panel of microorganisms.

Future in vitro studies on this compound derivatives could explore their potential as enzyme inhibitors, anticancer agents, or probes for biological processes, leveraging the chemical reactivity and structural features of the enamide and amide functionalities.

Enzyme Inhibition Studies (e.g., MAO-B, BACE1, MMP-9, Urease)

A comprehensive search for studies on the inhibitory effects of this compound derivatives against several key enzymes has not yielded specific results.

Monoamine Oxidase B (MAO-B): There is no specific data available in the reviewed literature detailing the inhibition of MAO-B by derivatives of this compound. However, related structures containing the acetamide or enamide scaffold have been investigated as potential MAO-B inhibitors. For instance, various 2-phenoxyacetamide (B1293517) analogues have been synthesized and evaluated for their MAO inhibitory activities. researchgate.net Similarly, other studies have focused on different classes of enamides and their selective inhibition of MAO-B. nih.gov

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): Research on the inhibition of BACE1 by derivatives of this compound is not found in the available scientific literature. The field of BACE1 inhibition is extensive, with studies focusing on a wide range of organic compounds, including flavonoids and anthraquinones, as potential therapeutic agents for neurodegenerative diseases. nih.govnih.gov

Matrix Metalloproteinase-9 (MMP-9): There are no specific studies reporting the inhibition of MMP-9 by this compound derivatives. The development of MMP-9 inhibitors is an active area of research, with many investigations focusing on hydroxamate-based compounds and other chemical scaffolds to achieve selectivity and potency. nih.gov

Urease: Specific studies on the urease inhibitory activity of this compound derivatives could not be located. The search for novel urease inhibitors has led to the exploration of various compound classes, including other N-arylacetamide derivatives and sulfonamide-1,2,3-triazole-acetamide hybrids, which have shown promising results. nih.govnih.gov

Due to the lack of specific research data, a data table for enzyme inhibition by this compound derivatives cannot be generated at this time.

Molecular Docking and Binding Interaction Analysis

Consistent with the absence of enzyme inhibition data, there are no published molecular docking or binding interaction analyses specifically for derivatives of this compound with the target enzymes MAO-B, BACE1, MMP-9, or urease. Molecular docking is a computational technique frequently employed to predict the binding modes and affinities of ligands to their protein targets. Such studies have been conducted for other acetamide and benzamide (B126) derivatives, providing insights into their potential mechanisms of action against various enzymes. nih.govresearchgate.netnih.gov However, this level of investigation has not been applied to the specific compound of interest according to available records.

A data table for molecular docking scores and binding interactions is therefore not applicable.

Development of Chemical Probes and Ligands

The development of chemical probes and ligands based on the this compound scaffold is not documented in the scientific literature. While related compounds, such as N-(2-arylethyl)-2-methylprop-2-enamides, have been synthesized for applications like the creation of molecularly imprinted polymers, their specific use as chemical probes or ligands for studying enzyme function has not been reported. mdpi.com The design of chemical probes is a critical step in chemical biology for the investigation of protein function and the validation of drug targets.

Future Research Perspectives and Emerging Areas

Innovations in Catalytic Enamide Functionalization

Enamides are versatile building blocks in organic synthesis due to their dual electronic nature, allowing for various transformations. researchgate.net The future functionalization of 2-Acetamido-N-methylprop-2-enamide is expected to leverage cutting-edge catalytic strategies that have been successfully applied to other enamides.

Visible-light photoredox catalysis, for instance, offers a mild and environmentally friendly method for the direct C-H functionalization of enamides. nih.gov This approach could enable the introduction of alkyl, trifluoromethyl, or aryl groups onto the enamide backbone of This compound , generating a library of novel derivatives. nih.gov Furthermore, transition-metal-catalyzed hydrofunctionalization presents a highly atom-economical pathway to synthesize α- or β-functionalized amines. researchgate.net Iridium-catalyzed hydroamination, for example, can proceed with high regioselectivity and enantioselectivity on similar substrates, a strategy that could be adapted to produce chiral amine derivatives from our target compound. researchgate.net

Table 1: Potential Catalytic Functionalization Strategies for this compound

Catalytic StrategyKey FeaturesPotential Outcome for this compoundReference
Visible-Light Photoredox CatalysisUses light energy, mild reaction conditions, environmentally friendly.Direct C-H alkylation, arylation, or trifluoromethylation. nih.gov
Iridium-Catalyzed HydroaminationHigh atom economy, excellent enantioselectivity, unconventional β-selectivity.Direct synthesis of enantioenriched 1,2-diamine precursors. researchgate.net
Palladium-Catalyzed α-FunctionalizationVersatile for C-C and C-N bond formation at the α-position.Introduction of diverse substituents for creating complex molecules. researchgate.net
Brønsted Acid-Catalyzed HydroarylationMetal-free, fast, and practical for gram-scale synthesis.Formation of α-aryl amine derivatives. researchgate.net

Rational Design of Enamide-Based Functional Materials

The polymerizable vinyl group in This compound makes it an attractive monomer for the creation of advanced functional materials. A key emerging area is the development of molecularly imprinted polymers (MIPs). Research on structurally related N-(2-arylethyl)-2-methylprop-2-enamides has shown their utility as "functionalized templates" for producing MIPs with high affinity and selectivity for target biomolecules like tyramine (B21549) and L-norepinephrine. mdpi.comnih.gov Following this precedent, This compound could be used to create MIPs for biosensing, catalysis, or separation applications.

Additionally, the enamide moiety can be incorporated into polymer backbones to form novel polyamides. researchgate.net The presence of the N-methyl and acetamido groups could impart specific properties such as tailored solubility, thermal stability, or surface adhesion. Such polymers could find use in specialty coatings, films, and hydrogels for biomedical or industrial purposes. google.com

Table 2: Potential Functional Materials Derived from this compound

Material TypeDesign PrinciplePotential ApplicationReference
Molecularly Imprinted Polymers (MIPs)Use as a functional monomer to create specific recognition sites.Selective sensors for small molecules, drug delivery systems. mdpi.comnih.gov
Functional PolyamidesPolyaddition or copolymerization reactions involving the vinyl group.Specialty coatings, adhesives, anti-wrinkle agents for textiles. researchgate.netgoogle.com
HydrogelsCross-linking polymerization to form a 3D network.Biocompatible scaffolds for tissue engineering, controlled-release matrices. google.com

Advanced Computational Tools for Predictive Enamide Chemistry

Modern computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules like This compound before engaging in extensive lab work. cambridgemedchemconsulting.com Techniques such as Density Functional Theory (DFT) can predict the molecule's electronic structure, stability, and reactivity towards different reagents, guiding the design of synthetic pathways. mit.edu

Table 3: Application of Computational Tools to this compound Research

Computational ToolObjectivePredicted InformationReference
Density Functional Theory (DFT)Predict reactivity and spectroscopic properties.Electron density, reaction energy barriers, IR/NMR spectra. mit.edu
Molecular Dynamics (MD) SimulationsUnderstand dynamic behavior and interactions.Conformational preferences, binding modes, solvation effects. eurofinsdiscovery.com
Machine Learning / AIPredict properties and screen for activities.ADME properties, potential biological targets, polymer characteristics. eurofinsdiscovery.comnextmol.com
Field-Based Pharmacophore ModelingIdentify key features for biological activity.Electrostatic and steric maps for virtual screening. cambridgemedchemconsulting.com

Exploring Novel Biological Targets and Mechanistic Interactions (in vitro)

While the specific biological profile of This compound is currently unexplored, the enamide and related amide motifs are present in numerous biologically active compounds, including approved drugs. nih.gov Nitrogen-containing heterocycles, which can be synthesized from enamide precursors, are well-established as anticancer agents. nih.gov For example, various substituted amides have demonstrated in vitro antifungal activity against pathogenic strains like Fusarium oxysporum and Candida species. nih.govmdpi.com

Future in vitro studies should focus on screening This compound and its derivatives against a panel of biological targets. This could include cancer cell lines, bacterial and fungal strains, and specific enzymes known to be modulated by amide-containing molecules. For instance, some amides interact with topoisomerase enzymes or protein kinases, which are crucial targets in oncology. nih.gov Initial cytotoxicity assays on normal cell lines would also be essential to establish a baseline for therapeutic potential. mdpi.com

Table 4: Examples of In Vitro Activity of Structurally Related Amide Compounds

Compound ClassIn Vitro ActivityTarget Organism/Cell LineReference
Benzofuranyl acetic acid amidesAntifungalFusarium oxysporum nih.gov
3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolinesAntibacterial &amp; AntifungalStaphylococcus aureus, Candida albicans mdpi.com
Pyridine-substituted N-heterocyclic carbenesCytotoxicityCancer cell lines nih.gov
N-(pyrimidin-2-yl carbamothioyl) acetamide (B32628) complexesAntimicrobialS. aureus, E. coli ekb.eg

Sustainable and Atom-Economical Synthetic Strategies for Enamides

The development of green and efficient synthetic methods is a cornerstone of modern chemistry. Future research on the synthesis of This compound should prioritize sustainability. Traditional methods often involve reagents like acyl chlorides, which can generate stoichiometric waste. mdpi.com

More advanced, atom-economical strategies are emerging. The isomerization of N-allyl amides, catalyzed by transition metals, represents a highly efficient method for producing enamides with excellent geometric selectivity. organic-chemistry.org Another promising route is the direct synthesis from ketones via a phosphine-mediated reductive acylation of oximes, which offers high yields and purity under mild conditions. organic-chemistry.org Furthermore, the direct dehydrogenative coupling of amides presents an ideal, though challenging, approach to enamide synthesis. acs.org Adapting these methods for the large-scale, sustainable production of This compound is a key area for future investigation.

Table 5: Comparison of Synthetic Strategies for Enamides

Synthetic MethodKey AdvantagesPotential for SustainabilityReference
Isomerization of N-allyl amides100% atom economy, high geometric selectivity.High; minimizes waste by rearranging existing atoms. organic-chemistry.org
Reductive Acylation of OximesHigh yields, broad substrate scope, scalable.Moderate; uses a phosphine (B1218219) promoter but avoids harsh reagents. organic-chemistry.org
Direct Electrophilic Activation of AmidesDirect conversion from readily available starting materials.High; potentially reduces the number of synthetic steps. acs.org
Acylation with Acyl ChloridesEstablished and straightforward procedure.Low; generates halide salt waste. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Acetamido-N-methylprop-2-enamide in a laboratory setting?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting acryloyl chloride with methylamine derivatives under controlled pH (6–7) in anhydrous solvents like THF or DCM. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product. Structural confirmation should involve NMR (<sup>1</sup>H, <sup>13</sup>C) and FT-IR spectroscopy .

Q. How should researchers handle safety and toxicity concerns given limited toxicological data?

  • Methodology : Assume moderate toxicity based on structural analogs (e.g., acetamide derivatives). Use PPE (gloves, goggles, lab coats), work in a fume hood, and implement spill containment protocols. For acute exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Document all handling procedures and incidents rigorously .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Structural confirmation : High-resolution mass spectrometry (HRMS) for molecular formula validation; X-ray crystallography (if crystalline) for absolute configuration .
  • Purity assessment : HPLC with UV detection (λ = 210–254 nm) using a C18 column; differential scanning calorimetry (DSC) to check for polymorphic impurities .

Advanced Research Questions

Q. How can experimental designs minimize non-specific binding when studying biological interactions of this compound?

  • Methodology :

  • Use blocking agents (e.g., BSA or non-fat milk) in buffer systems to reduce non-specific protein interactions.
  • Employ surface plasmon resonance (SPR) with reference flow cells to subtract background noise.
  • Validate binding specificity via competitive assays with structurally similar analogs .

Q. How to resolve discrepancies in reported physicochemical properties (e.g., solubility, logP) across literature sources?

  • Methodology :

  • Replicate measurements under standardized conditions (e.g., pH 7.4 PBS for solubility).
  • Use computational tools (ACD/Labs Percepta) to predict logP and compare with experimental values (shake-flask method).
  • Cross-reference data from authoritative databases like NIST Chemistry WebBook .

Q. What strategies optimize reaction yield and selectivity in large-scale synthesis?

  • Methodology :

  • Apply Design of Experiments (DoE) to identify critical parameters (temperature, catalyst loading).
  • Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions.
  • Monitor reaction progress in real-time via inline FT-IR or Raman spectroscopy .

Q. How to validate the biological activity of this compound using orthogonal assays?

  • Methodology :

  • Combine enzymatic assays (e.g., fluorescence-based kinetics) with cellular viability assays (MTT or resazurin).
  • Validate target engagement via isothermal titration calorimetry (ITC) or Western blotting for downstream pathway modulation .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) to identify binding poses.
  • Use molecular dynamics simulations (MD) (GROMACS) to assess stability of ligand-receptor complexes.
  • Validate predictions with free-energy perturbation (FEP) calculations .

Key Considerations for Research Design

  • Contradiction Analysis : When conflicting data arise (e.g., variable IC50 values), conduct meta-analysis of experimental conditions (buffer composition, cell lines) and apply statistical tests (ANOVA) to identify outliers .
  • Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and animal/human tissue use, referencing safety protocols from SDS sheets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.